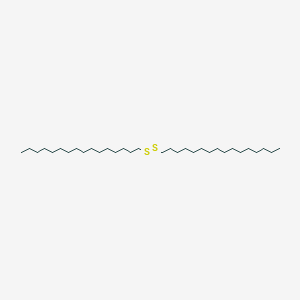

Disulfide, dihexadecyl

Description

Contextual Significance of Long-Chain Dialkyl Disulfides in Modern Chemical Science

Long-chain dialkyl disulfides, including dihexadecyl disulfide, are integral to numerous areas of modern chemical science. Their amphiphilic nature, arising from the polar disulfide group and nonpolar alkyl chains, allows them to form highly ordered self-assembled monolayers (SAMs) on various substrates, most notably gold. acs.orgacs.org This property is fundamental to the development of nanoscale devices, coatings with precise molecular organization, and platforms for studying interfacial phenomena. The investigation of these monolayers provides insights into molecular packing, surface coverage, and chain orientation, which are crucial for applications in nanotechnology and materials science. acs.org

The disulfide bond itself is a key functional group, offering reversible covalent chemistry that is responsive to redox stimuli. rsc.org This dynamic nature is exploited in the design of "smart" materials and drug delivery systems. For instance, disulfide cross-linked micelles can encapsulate therapeutic agents and release them in specific environments, such as the reductive milieu of tumor cells. Furthermore, the long alkyl chains contribute to the lipophilicity of these molecules, influencing their interaction with biological membranes and their potential as bioactive compounds. sciforum.net

Evolution of Disulfide Chemistry in Molecular and Supramolecular Systems

The chemistry of the disulfide bond has evolved significantly, moving from its traditional role in stabilizing protein structures to becoming a versatile tool in the construction of complex molecular and supramolecular architectures. rsc.org The reversible nature of the disulfide linkage under specific conditions has been harnessed in the field of dynamic covalent chemistry (DCC). researchgate.netncl.ac.uk DCC allows for the formation of adaptive systems that can reconfigure their structure in response to external stimuli, leading to the development of self-healing materials and stimuli-responsive polymers. rsc.orgresearchgate.net

In supramolecular chemistry, disulfide exchange reactions are influenced by subtle non-covalent interactions, such as hydrophobic effects and hydrogen bonding, enabling the assembly of intricate structures. rsc.org The combination of dynamic disulfide bonds with other recognition motifs, like host-guest interactions, has led to the creation of multi-stimuli-responsive supramolecular polymers. rsc.org The ability to control the assembly and disassembly of these systems through redox chemistry has opened up new avenues for creating functional materials with tailored properties. For example, the ring-opening polymerization of cyclic disulfides can be initiated to form polymers that depolymerize under reductive conditions, a process with potential applications in drug delivery. researchgate.net

Broader Relevance within Organosulfur Compound Research Paradigms

Dihexadecyl disulfide is part of the larger family of organosulfur compounds, which are increasingly recognized for their diverse applications and unique chemical reactivity. frontiersin.org Research in this area is driven by the desire to develop new synthetic methodologies and to explore the novel properties of sulfur-containing molecules. researchgate.net A significant trend in organosulfur chemistry is the use of these compounds in desulfurative functionalization reactions, where the carbon-sulfur bond is cleaved to form new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.gov This approach has been utilized in the synthesis of carboxylic acid derivatives using carbon dioxide as a sustainable C1 feedstock. nih.gov

The study of organosulfur compounds also encompasses the investigation of their electronic and structural properties, with theoretical studies predicting the stability and interesting characteristics of hypervalent sulfur species. acs.org Furthermore, the pharmacological potential of organosulfur compounds is a major area of research, with studies focusing on their antioxidant, anticancer, and antimicrobial activities. frontiersin.org The insights gained from fundamental studies on compounds like dihexadecyl disulfide contribute to the broader understanding of structure-property relationships within the vast landscape of organosulfur chemistry. The synthesis and characterization of various organosulfur compounds, including those with long alkyl chains, continue to be an active area of investigation. tandfonline.comresearchgate.net

Chemical and Physical Properties of Dihexadecyl Disulfide

| Property | Value | Reference |

| CAS Number | 1561-75-7 | sigmaaldrich.com |

| Molecular Formula | C₃₂H₆₆S₂ | sigmaaldrich.com |

| Molecular Weight | 515.00 g/mol | sigmaaldrich.com |

| Appearance | Solid | tandfonline.com |

| Flash Point | > 110 °C (closed cup) | sigmaaldrich.com |

| Water Solubility | Insoluble | chemicalbook.com |

Properties

IUPAC Name |

1-(hexadecyldisulfanyl)hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBWMRCVCQFLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061783 | |

| Record name | Disulfide, dihexadecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-75-7 | |

| Record name | Dihexadecyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexadecyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, dihexadecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, dihexadecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexadecyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXADECYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GV07UB7SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Precursors for Dihexadecyl Disulfide

Oxidation-Based Synthetic Routes to Dihexadecyl Disulfide

The formation of dihexadecyl disulfide from hexadecanethiol is fundamentally an oxidative process, where two thiol groups are coupled to form a disulfide bond. This transformation can be achieved through several specific methods.

Controlled Oxidation of Hexadecanethiol Precursors

A prevalent method for synthesizing dihexadecyl disulfide involves the direct oxidation of hexadecanethiol. rsc.org This process is a cornerstone of disulfide bond formation and can be accomplished using a variety of oxidizing agents. nih.gov The general mechanism involves the removal of hydrogen atoms from the thiol groups of two hexadecanethiol molecules, leading to the formation of a stable sulfur-sulfur bond. nih.gov

One specific example of this is the oxidation of hexadecanethiol using iodine (I₂). rsc.org In this reaction, iodine acts as the oxidizing agent, facilitating the coupling of the thiol molecules. The reaction is typically carried out in a suitable solvent system, such as a mixture of ethanol (B145695) and methanol, at room temperature. rsc.org The progress of the reaction can be monitored, and any excess iodine can be neutralized with a reducing agent like sodium bisulfite. rsc.org

The choice of oxidant is crucial and can influence the reaction conditions and yield. While iodine is a common choice, other oxidizing agents are also employed in the broader context of disulfide synthesis from thiols. rsc.org The oxidation process is essentially a two-step event, starting with the formation of a reactive sulfur intermediate which then combines with another thiol molecule to form the disulfide. nih.gov

Catalyzed Disulfide Formation Reactions in Organic Synthesis

In addition to direct oxidation, catalyzed reactions offer an efficient route to disulfide formation. While not always specific to dihexadecyl disulfide in the available literature, these methods are applicable to the synthesis of long-chain dialkyl disulfides.

Copper-catalyzed reactions, for instance, have been shown to be effective in forming sulfur-sulfur bonds. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org These methods often involve the use of a copper(I) salt as a catalyst in the presence of a suitable ligand and base. organic-chemistry.org Such catalytic systems can facilitate the coupling of various sulfur-containing precursors. While the provided research often focuses on the synthesis of unsymmetrical disulfides or sulfenamides, the underlying principles of activating a sulfur species for coupling are relevant. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

Another catalytic approach involves the use of a modified magnesia-chromia-alumina catalyst for the synthesis of thiophene (B33073) from dialkyl disulfides, indicating that catalytic systems can be tailored for specific transformations involving disulfide bonds. researchgate.net Furthermore, dual-nano assisted synthesis using indium oxide nanoparticles as a catalyst has been reported for the formation of symmetrical disulfides from alkyl halides. tandfonline.com

Alternative Synthetic Pathways for Long-Chain Dialkyl Disulfides

Beyond the direct oxidation of thiols, alternative synthetic strategies exist for the preparation of long-chain dialkyl disulfides like dihexadecyl disulfide. These methods often start from precursors other than thiols, providing flexibility in the choice of starting materials.

One notable alternative involves the use of Bunte salts (S-alkyl thiosulfates). rsc.orgmyttex.netrsc.org Bunte salts are typically prepared from the reaction of an alkyl halide with sodium thiosulfate (B1220275). rsc.orgmyttex.net These intermediates can then be converted to disulfides. For instance, the reaction of an alkyl halide with sodium thiosulfate in a solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to the one-pot synthesis of symmetrical disulfides. rsc.org The proposed mechanism involves the initial formation of the Bunte salt, followed by its hydrolysis to a thiol in situ, which is then oxidized by the DMSO to the disulfide. rsc.org

Another approach utilizes thiourea (B124793) as a sulfur source. Alkyl halides can be converted to their corresponding symmetrical disulfides in a one-pot reaction with thiourea and an oxidizing agent. researchgate.net This method avoids the handling of foul-smelling thiols directly. researchgate.net Various oxidants can be employed in these systems, including manganese dioxide (MnO₂) and hexamethyldisilazane (B44280) (HMDS) in DMSO. researchgate.net

Furthermore, the reaction of alkyl halides with sodium sulfide (B99878) (Na₂S) or sodium thiosulfate in the presence of a phase-transfer catalyst can also yield symmetrical disulfides. researchgate.net These methods offer practical and often environmentally friendlier routes to long-chain dialkyl disulfides. rsc.org

Purification and Isolation Techniques in Academic Synthesis Protocols

The purification and isolation of dihexadecyl disulfide are critical steps to obtain a product of high purity, which is essential for many of its applications, such as in the formation of self-assembled monolayers. uts.edu.auutwente.nl

Following the synthesis, the crude product is often a mixture containing the desired disulfide, unreacted starting materials, and byproducts. A common initial step is to remove any solid precipitates, such as sintered gold in syntheses involving gold nanoparticles, by filtration. uts.edu.au

Solvent extraction is a widely used technique to separate the disulfide from impurities. rsc.org For example, after an oxidation reaction, the reaction mixture can be partitioned between an organic solvent (like ether) and water. The organic phase, containing the less polar disulfide, is then separated, washed, and dried. rsc.org

For further purification, chromatographic methods are often employed. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase allows for the separation of the disulfide from other components based on their differing polarities. alfa-chemistry.com The choice of eluent (solvent system) is critical for achieving good separation.

Recrystallization is another powerful purification technique for solid compounds like dihexadecyl disulfide. This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, causing the pure disulfide to crystallize out while impurities remain in the solution.

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. uts.edu.au For instance, ¹H NMR spectroscopy can confirm the structure of the dihexadecyl disulfide and identify any residual impurities. uts.edu.au

Mechanistic Investigations of Dihexadecyl Disulfide Reactivity and Transformations

Redox Chemistry of the Disulfide Bond in Dihexadecyl Disulfide Systems

The interconversion between the disulfide and its corresponding thiol, hexadecanethiol, is a cornerstone of its chemistry, defining its role in various chemical and biological systems. acs.orglibretexts.org This redox activity involves the transfer of electrons, leading to either the cleavage (reduction) or formation (oxidation) of the S-S bond. libretexts.org

The reduction of dihexadecyl disulfide results in the cleavage of the S-S bond to form two molecules of the corresponding thiol, hexadecanethiol. This process is fundamentally a gain of electrons and can be initiated by a variety of reducing agents and conditions. The regeneration of the thiol from the disulfide is critical in applications such as drug delivery, where the disulfide bond acts as a cleavable linker in response to a reductive environment.

Thiol-Based Reducing Agents: A common pathway for disulfide reduction is through thiol-disulfide exchange. nih.gov This reaction is prevalent in biological systems, where thiol-containing molecules like glutathione (B108866) (GSH) are abundant. libretexts.org The mechanism involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the dihexadecyl disulfide bond. This leads to the formation of a mixed disulfide and a hexadecanethiolate anion. A second thiol reductant then reacts with the mixed disulfide to release the second hexadecanethiolate molecule. nih.gov Dithiothreitol (B142953) (DTT) is a particularly effective dithiol reducing agent because the formation of a stable six-membered cyclic disulfide in its oxidized form provides a strong thermodynamic driving force for the reaction. biosynth.com

Phosphine-Based Reducing Agents: Tertiary phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly efficient and widely used for reducing disulfides. biosynth.combris.ac.uk TCEP is odorless, water-soluble, and effective over a broad pH range. biosynth.com The mechanism involves the nucleophilic attack of the phosphorus atom on the disulfide bond. researchgate.net This process is irreversible due to the formation of the very stable TCEP oxide. nih.gov

Electrocatalytic Reduction: Recent advancements have demonstrated the viability of electrocatalytic systems for disulfide reduction. chemistryviews.org These methods offer a sustainable alternative to stoichiometric reagents. A typical system may use a catalyst like vitamin B12 in an electrochemical cell to facilitate the electron transfer required for cleaving the disulfide bond, yielding the corresponding thiols with high efficiency. chemistryviews.orgiitk.ac.in

| Reducing Agent | Mechanism Type | Key Characteristics | Reference(s) |

| Glutathione (GSH) | Thiol-Disulfide Exchange | Biologically relevant; concentration is high in intracellular environments. | libretexts.org |

| Dithiothreitol (DTT) | Thiol-Disulfide Exchange | Forms a stable cyclic product, providing a strong driving force. | biosynth.com |

| Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic Attack by Phosphorus | Fast, effective over a wide pH range, and irreversible. | biosynth.combris.ac.uk |

| Electrocatalysis (e.g., with Vitamin B12) | Catalytic Electron Transfer | Sustainable approach, avoiding stoichiometric chemical reagents. | chemistryviews.orgiitk.ac.in |

The oxidation of hexadecanethiol serves as the primary route for the synthesis of dihexadecyl disulfide. This process involves the removal of hydrogen atoms from the thiol groups of two separate molecules and the formation of a covalent bond between the sulfur atoms.

A variety of oxidizing agents can be employed for this transformation, with the choice of agent influencing the reaction conditions and efficiency.

Mild Oxidants: Air (oxygen) can serve as a mild and cost-effective oxidant, though the reaction is typically slow. The process can be accelerated through the use of catalysts.

Common Reagents: Iodine (I₂) and hydrogen peroxide (H₂O₂) are effective oxidizing agents that provide clean and efficient conversion of thiols to disulfides. However, careful control of stoichiometry is necessary to prevent over-oxidation. pressbooks.pub

Dimethyl Sulfoxide (B87167) (DMSO): At elevated temperatures, DMSO can function as both a solvent and a mild oxidant, a method often used in industrial synthesis.

Under harsh oxidizing conditions, the sulfur atoms of the disulfide bond can be further oxidized to higher oxidation states, leading to the formation of thiosulfinates, thiosulfonates, and ultimately, sulfonic acids. This represents a significant molecular transformation beyond the simple thiol-disulfide interconversion.

Disulfide Bond Cleavage Mechanistic Studies

The scission of the disulfide bond in dihexadecyl disulfide is a critical reaction that has been studied to understand its stability and reactivity. The primary mechanism involves nucleophilic attack on one of the sulfur atoms.

The cleavage of the disulfide bond typically proceeds via a bimolecular nucleophilic substitution (S_N2) reaction. researchgate.netpressbooks.pubnih.gov In this concerted, one-step mechanism, a nucleophile attacks one of the sulfur atoms, which acts as the electrophilic center. Simultaneously, the bond between the two sulfur atoms breaks, and the other sulfur atom departs as part of a leaving group (a thiolate). nih.goviitk.ac.in

The general scheme for an S_N2 reaction at a sulfur atom is: Nu⁻ + R-S-S-R → [Nu···S(R)···S-R]⁻ → Nu-S-R + ⁻S-R

Common nucleophiles that initiate this reaction include:

Thiolates (RS⁻): This leads to the thiol-disulfide exchange reaction, a reversible process crucial in biological redox regulation. researchgate.net

Phosphines (R₃P): As seen with TCEP, phosphines are potent nucleophiles for sulfur, leading to an irreversible cleavage of the disulfide bond. researchgate.netnih.gov

The reactivity of dihexadecyl disulfide in S_N2 reactions is influenced by the steric hindrance from its long C16 alkyl chains. This bulkiness can slow the kinetics of nucleophilic attack compared to smaller, less hindered disulfides like dimethyl disulfide.

The rate and efficiency of disulfide bond cleavage are highly dependent on the surrounding chemical environment and the presence of catalysts.

Reductive Environments: The intracellular environment is highly reductive due to a high concentration of glutathione (GSH), which promotes the rapid cleavage of disulfide bonds in molecules that enter the cell. u-tokyo.ac.jp This is a key principle in the design of disulfide-linked drug delivery systems.

Enzymatic Catalysis: In biological systems, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) catalyze disulfide bond cleavage. nih.gov These enzyme systems use cofactors like NADPH to facilitate the reduction, enabling precise control over protein folding and activity. nih.gov

pH: The pH of the solution plays a critical role, particularly for thiol-disulfide exchange. The nucleophile in this reaction is the thiolate anion (RS⁻), not the protonated thiol (RSH). Therefore, the reaction rate is dependent on the pKa of the reducing thiol and the pH of the medium, with higher pH favoring the deprotonated, more nucleophilic form. biosynth.com

Photocatalysis: Disulfide bonds can be cleaved using visible light in the presence of a suitable photoredox catalyst. u-tokyo.ac.jp This method allows for spatiotemporal control over the cleavage reaction.

| Influencing Factor | Effect on Bond Scission | Mechanism | Reference(s) |

| Reductive Environment (e.g., intracellular) | Promotes cleavage | High concentration of reducing agents like glutathione drives the reaction forward. | u-tokyo.ac.jp |

| Enzymes (e.g., Thioredoxin) | Catalyzes cleavage | Provides a specific pathway for electron transfer to the disulfide bond. | nih.gov |

| pH | Affects rate of thiol-based reduction | Higher pH increases the concentration of the more nucleophilic thiolate anion. | biosynth.com |

| Light/Photocatalysts | Initiates cleavage | A photoredox catalyst absorbs light and initiates an electron transfer process that leads to bond scission. | u-tokyo.ac.jp |

Interfacial Reactivity and Ligand Exchange Phenomena

The long hexadecyl chains of dihexadecyl disulfide impart amphiphilic character, leading to significant interfacial activity, most notably the formation of self-assembled monolayers (SAMs) on surfaces like gold. nist.gov The disulfide group serves as the headgroup that chemisorbs to the metal surface. Upon adsorption, the S-S bond cleaves, and two sulfur atoms form strong covalent bonds with the gold surface, resulting in a densely packed monolayer of hexadecylthiolate. nist.gov

Studies on the closely related dioctadecyl disulfide have shown that the formation of these monolayers is a dynamic process. Initially, the molecules exist in a disordered, liquid-like phase on the surface. As the surface coverage increases, they organize into a well-ordered, crystalline-like phase with the alkyl chains in an all-trans configuration, oriented nearly perpendicular to the surface. nist.gov

These established monolayers are not static. They can undergo ligand exchange reactions where molecules in the solution can displace the adsorbed thiolates. researchgate.net This is a form of nucleophilic substitution at the surface. For example, if a gold surface with a dihexadecyl disulfide-derived monolayer is exposed to a solution of a different thiol, an equilibrium will be established where some of the original hexadecylthiolate molecules are replaced by the new thiol. researchgate.net This interfacial reactivity is fundamental for modifying the surface properties of materials and for applications in nanoscience and biosensing. researchgate.net

Behavior on Metal Surfaces and Self-Assembled Monolayer Dynamics

The interaction of dihexadecyl disulfide with metal surfaces is a cornerstone of its application in nanotechnology and materials science, primarily through the formation of Self-Assembled Monolayers (SAMs). The behavior and dynamics of these monolayers are dictated by the specific metal substrate, the solvent environment, and temperature.

On Gold (Au) Surfaces: Dihexadecyl disulfide readily forms well-ordered SAMs on gold substrates. rsc.org The process involves the cleavage of the relatively weak sulfur-sulfur bond, leading to the chemisorption of two hexadecylthiolate (C16H33S-) moieties onto the gold surface. researchgate.net Studies on analogous long-chain dialkyl disulfides, such as dioctadecyl disulfide, provide detailed insights into the kinetics and mechanism of this process. The formation of the monolayer from solution follows a two-step model. Initially, there is a rapid adsorption phase where a disordered, low-coverage film is formed. In this phase, the alkyl chains are characterized by significant gauche defects but are generally oriented upright. nist.gov This is followed by a much slower second phase, where the monolayer reorganizes into a densely packed, crystalline, all-trans configuration over several hours. nist.govacs.org This two-phase coexistence model effectively describes the evolution of the molecular structure as surface density increases. nist.gov The final SAM structure is highly ordered, with the alkyl chains tilted at approximately 30 degrees from the surface normal to maximize van der Waals interactions.

On Silver (Ag) and Copper (Cu) Surfaces: Dihexadecyl disulfide is also utilized in forming protective anti-tarnish films on silver and copper surfaces. google.comgoogle.comgoogle.comepo.org Similar to gold, the mechanism involves the cleavage of the S-S bond and the formation of a strong sulfur-metal bond. On copper, dioctadecyl disulfide has been identified as a superior promoter for dropwise condensation of steam, indicating the formation of a robust, hydrophobic monolayer. asme.org These films act as a barrier, inhibiting corrosion and sulfidation from environmental factors. google.comgoogle.com The resulting SAMs are hydrophobic and densely packed, effectively protecting the underlying metal. google.com

On Platinum (Pt) and Palladium (Pd) Surfaces: The adsorption of long-chain disulfides has also been observed on platinum group metals. Studies on dioctadecyl disulfide show adsorption onto both palladium and platinum surfaces. liverpool.ac.uk The interaction on these metals also leads to the formation of organized monolayers, although the specific structural details and bond energies can differ from those on coinage metals like gold and silver. The formation of an interface dipole upon chemisorption alters the work function of the metal surface, a phenomenon that is dependent on the specific metal. aps.orgrsc.org

The dynamics of these SAMs are crucial for their function. The molecules within the monolayer are not static and can undergo structural transitions. For instance, long-term storage or annealing can induce changes in molecular orientation and packing. researchgate.net The stability and ordering of the SAM are a result of the interplay between the sulfur-metal bond, van der Waals forces between the long alkyl chains, and any terminal group interactions.

| Metal Surface | Interaction Mechanism | Monolayer Characteristics | Primary Research Finding |

|---|---|---|---|

| Gold (Au) | Cleavage of S-S bond, formation of Au-S bonds. researchgate.net | Highly ordered, crystalline, two-phase formation kinetics. nist.gov | Forms well-defined SAMs with upright, all-trans alkyl chains in the final phase. nist.govacs.org |

| Silver (Ag) | Cleavage of S-S bond, formation of Ag-S bonds. google.com | Densely packed, hydrophobic, protective film. google.com | Used in anti-tarnish compositions to prevent sulfidation. google.comepo.org |

| Copper (Cu) | Cleavage of S-S bond, formation of Cu-S bonds. google.com | Robust, hydrophobic monolayer. | Acts as an effective promoter for dropwise condensation, indicating strong film formation. asme.org |

| Platinum (Pt) & Palladium (Pd) | Adsorption onto the metal surface. liverpool.ac.uk | Organized monolayer formation. | Adsorption of analogous disulfides confirmed, altering surface electronic properties. liverpool.ac.ukaps.org |

Ligand Removal and Exchange in Nanoparticle Systems

Ligand exchange is a critical process for modifying the surface chemistry of pre-synthesized nanoparticles (NPs), enabling their transfer between different solvent phases and the introduction of new functionalities. researchgate.netmdpi.com Disulfides, including dihexadecyl disulfide, can play a role in these ligand exchange and removal processes, which are often governed by thermodynamic or kinetic factors. researchgate.net

The mechanism of ligand exchange involves the displacement of existing ligands on the nanoparticle surface by new ligands from the surrounding solution. mdpi.comacs.org In the case of gold nanoparticles (AuNPs), which are often stabilized by citrate (B86180) or other weakly bound ligands, the introduction of a solution containing dihexadecyl disulfide can lead to the displacement of these ligands. The disulfide's S-S bond cleaves, and the resulting thiolate moieties form strong, covalent Au-S bonds on the nanoparticle surface, creating a more stable, hydrophobic shell. researchgate.netmdpi.com

Research on the desorption of ligands from nanoparticle surfaces has provided insights into the stability of these bonds. For instance, studies on dioctadecyl disulfide on gold nanoparticles identified different desorption behaviors, suggesting the presence of both strongly chemisorbed alkylthiolate species (RS-Au) and more weakly associated dialkyl disulfide molecules (RS-SR). researchgate.net This indicates a dynamic equilibrium at the nanoparticle surface.

The process of ligand removal is essential for purifying nanoparticles after synthesis to remove excess, unbound ligands. researchgate.net However, even chemically bound ligands can be removed under certain conditions, such as exposure to flow or competitive binding agents. nih.gov The strength of the ligand-nanoparticle bond is paramount; the robust bond formed between sulfur and gold makes disulfide-derived thiolates effective stabilizing agents that are less susceptible to unintentional removal compared to physisorbed ligands. mdpi.com The efficiency of the exchange process can be influenced by the concentration of the incoming disulfide and the chemical nature of both the original and the new ligands.

Degradation Mechanisms and Stability Profiles

The stability of dihexadecyl disulfide and the monolayers it forms is a critical factor for its practical applications. Degradation can occur through several pathways, including thermal decomposition, oxidation, and photodegradation.

Thermal Stability: Dihexadecyl disulfide itself is a relatively stable compound. However, when bound to nanoparticle surfaces, the ligand shell has a finite thermal stability. Thermogravimetric analysis (TGA) of gold nanoparticles passivated with hexadecanethiol shows that ligand loss begins at elevated temperatures, triggering the sintering of the nanoparticles. researchgate.net During this process, the desorbed thiolates are released from the gold surface and recombine to form the corresponding dihexadecyl disulfide, which has a relatively low volatility. researchgate.netuow.edu.au This indicates that the Au-S bond can be broken thermally, leading to the reformation of the disulfide.

Chemical and Oxidative Stability: Self-assembled monolayers formed from disulfides or thiols on gold are known to have limited long-term stability in ambient air. researchgate.net The sulfur-gold bond is susceptible to oxidation, which can lead to the degradation of the monolayer over time. researchgate.net Studies have shown that a significant portion of a thiol-based SAM can be lost after just one to two weeks of storage at room temperature in air. researchgate.net The degradation process can involve the oxidation of the sulfur headgroup, which weakens its bond to the gold surface and can lead to desorption of the alkyl chain. This oxidative instability is a significant challenge for the long-term use of these SAMs in devices exposed to atmospheric conditions. researchgate.net

Stability in Solution: The disulfide bond itself can be cleaved under reducing conditions. ontosight.ai In biological contexts or environments containing reducing agents like dithiothreitol (DTT), the S-S bond can be broken to yield two thiol groups. researchgate.net This redox activity is a key feature exploited in drug delivery systems but represents a degradation pathway in other applications. The stability is also pH-dependent; disulfide bond shuffling, a process where disulfide bonds break and reform with different partners, is generally minimal under neutral or slightly acidic conditions but can increase at higher pH. frontiersin.org

Thermodynamic and Kinetic Analyses of Dihexadecyl Disulfide Reactions

The primary reaction mechanism for dihexadecyl disulfide in the context of SAM formation and ligand exchange is thiol-disulfide exchange. While specific thermodynamic and kinetic parameters for dihexadecyl disulfide are not extensively reported, the general principles governing these reactions are well-established and can be applied. unideb.hunih.gov

Reaction Kinetics: Thiol-disulfide exchange is typically a bimolecular nucleophilic substitution reaction (SN2). nih.gov The reaction proceeds via the attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'-S-S-R'). This forms a transient tri-sulfur intermediate, which then resolves by breaking the original disulfide bond, releasing a different thiolate anion.

R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

The rate of this reaction is first-order with respect to both the thiolate and the disulfide concentrations. nih.gov Consequently, the reaction rate is highly dependent on the pH of the system, as the concentration of the reactive thiolate anion increases with pH. The pKa of the corresponding thiol is a critical parameter; a lower pKa means a higher concentration of the nucleophilic thiolate at a given pH, leading to a faster reaction rate.

Kinetic studies of disulfide reduction by hydrogen sulfide (B99878) reveal a multi-step process. The initial step is a simple thiol-disulfide exchange, which can be followed by further reduction steps. unideb.hu The rate constants for these subsequent steps can be significantly larger than that of the initial reaction, indicating that once the reaction is initiated, it can proceed rapidly to completion. unideb.hu

Thermodynamic Considerations: From a thermodynamic perspective, thiol-disulfide exchange reactions are generally isoenergetic when the pKa values of the involved thiols are similar. The position of the equilibrium is determined by the relative stability of the reactants and products. nih.gov In biological systems, redox homeostasis is balanced by the thiol-disulfide pool, but the actual partitioning of reaction pathways is often kinetically, rather than thermodynamically, controlled. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis of Dihexadecyl Disulfide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of chemical compounds. In the context of dihexadecyl disulfide, NMR provides detailed information about the arrangement of atoms within the molecule.

Proton NMR (1H NMR) Applications in Disulfide Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly useful for analyzing the structure of long-chain dialkyl disulfides like dihexadecyl disulfide. tandfonline.comresearchgate.net By measuring the chemical shifts of the hydrogen atoms (protons), their arrangement and chemical environment can be determined.

In long-chain symmetric di-n-alkyl disulfides, including dihexadecyl disulfide, the protons on the carbon atom adjacent to the sulfur-sulfur (S-S) bond (α-methylene protons) exhibit a characteristic chemical shift. tandfonline.com As the length of the sulfur moiety increases, a downfield chemical shift is observed for these α-methylene protons. tandfonline.com The remaining methylene (B1212753) protons along the alkyl chains typically appear as a broad multiplet, while the terminal methyl protons have a distinct chemical shift.

A study on dioctadecyl disulfide, a similar long-chain disulfide, provides insight into the expected chemical shifts for dihexadecyl disulfide. In this study, the α-methylene protons adjacent to the S-S group appeared as a triplet, and the long chain of methylene groups showed broad resonances. amazonaws.com The terminal methyl group protons also showed a characteristic signal. amazonaws.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Long-Chain Dialkyl Disulfides

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| α-Methylene (α-CH₂) | 2.5 - 2.7 | Triplet |

| Methylene Chain (-(CH₂)n-) | 1.2 - 1.7 | Multiplet |

| Terminal Methyl (-CH₃) | 0.8 - 0.9 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the specific long-chain alkyl disulfide being analyzed.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and characterizing the conformational properties of molecules like dihexadecyl disulfide.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, allowing for the identification of specific functional groups. In the analysis of dihexadecyl disulfide, FTIR can confirm the presence of alkyl chains and provide information about their conformational order. tandfonline.comresearchgate.net

The FTIR spectra of long-chain dialkyl disulfides are characterized by prominent peaks corresponding to the stretching and bending vibrations of the C-H bonds in the methylene and methyl groups. utwente.nl The positions of these bands, particularly the symmetric and asymmetric CH₂ stretching vibrations, can indicate the degree of conformational order (e.g., all-trans vs. gauche conformations) of the alkyl chains. While the S-S stretching vibration is often weak or absent in the IR spectrum, the C-S stretching vibration can sometimes be observed. researchgate.net

Raman Spectroscopy for Chemical Fingerprinting

Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to non-polar bonds, making it an excellent tool for studying the S-S bond in disulfides. researchgate.nettandfonline.com The Raman spectrum of dihexadecyl disulfide provides a unique chemical fingerprint, with characteristic peaks for the S-S and C-S stretching vibrations. tandfonline.comresearchgate.net

The S-S stretching frequency is highly dependent on the dihedral angle of the C-S-S-C group and can vary for different conformers (e.g., gauche vs. trans). nih.gov In the solid state, long-chain dialkyl disulfides like dioctadecyl disulfide have been shown to exhibit multiple strong peaks in the Raman spectrum attributed to S-S stretching. tandfonline.com The C-S stretching vibrations typically appear as weak peaks in the spectrum. tandfonline.com

Interactive Data Table: Typical Vibrational Frequencies for Long-Chain Dialkyl Disulfides

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Typical FTIR Frequency (cm⁻¹) |

| S-S Stretch | 480 - 540 | Weak or Inactive |

| C-S Stretch | 625 - 800 | 600 - 800 |

| CH₂ Asymmetric Stretch | ~2920 | |

| CH₂ Symmetric Stretch | ~2850 | |

| CH₃ Asymmetric Stretch | ~2960 | |

| CH₂ Scissoring | ~1470 |

Note: The specific frequencies can be influenced by the physical state (solid or liquid) and the conformation of the molecule.

X-ray Spectroscopy Techniques for Surface and Electronic Structure Analysis

X-ray spectroscopy techniques are powerful for probing the elemental composition and chemical states of atoms within a material, particularly at surfaces.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. diva-portal.orgnih.govmdpi.com When analyzing dihexadecyl disulfide, XPS can provide crucial information about the sulfur atoms and their bonding environment.

The S 2p core level spectrum is of particular interest. For unbound dialkyl disulfides, the S 2p₃/₂ binding energy is typically observed in the range of 163 to 164 eV. diva-portal.orgacs.org When these molecules adsorb onto a gold surface, a new peak appears at a lower binding energy, around 162 eV, which is attributed to the formation of a gold-thiolate bond. acs.orgacs.org This indicates the cleavage of the S-S bond and the formation of a self-assembled monolayer. The presence of multiple sulfur species can be detected in XPS studies, corresponding to bound and unbound forms. acs.org

Interactive Data Table: Representative S 2p Binding Energies for Disulfides

| Sulfur Species | Typical S 2p₃/₂ Binding Energy (eV) |

| Unbound Dialkyl Disulfide | 163.0 - 164.0 |

| Physisorbed Disulfide | ~163.6 |

| Bound Thiolate (on Gold) | ~162.0 |

| Sulfur at Au Hollow-Sites | ~161.3 |

Note: Binding energies can be influenced by the substrate, the specific molecular environment, and instrument calibration.

Microscopic and Imaging Techniques for Morphological and Surface Characterization

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing surfaces at the atomic and molecular level, providing invaluable insights into the formation and structure of dihexadecyl disulfide self-assembled monolayers (SAMs). researchgate.netacs.orgresearchgate.netacs.orgresearchgate.netacs.orgresearchgate.netnih.govup.ac.zaresearchgate.netjpn.org STM studies have been crucial in elucidating the adsorption processes of dialkyl disulfides on various substrates, most notably gold (Au(111)) and graphite (B72142). researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net

When dihexadecyl disulfide, or its close analog dioctadecyl disulfide (DODS), is adsorbed onto a gold surface, STM imaging reveals the formation of striped phases. acs.orgresearchgate.netresearchgate.net These phases are characterized by corrugation periodicities that are consistent with the molecular length of the corresponding alkanethiolate moieties. acs.orgresearchgate.net This observation provides direct nanoscopic evidence for the cleavage of the S-S bond upon adsorption on gold, leading to the formation of gold-bound thiolates. acs.orgresearchgate.netresearchgate.net The resulting SAMs often exhibit well-ordered molecular arrangements and can form distinct domains with different orientations. researchgate.net

In contrast, when dihexadecyl disulfide is physisorbed on a graphite surface, the adsorption is non-dissociative. researchgate.netacs.orgacs.org STM images of these SAMs show long-range, well-ordered monolayers with a single striped pattern where the periodicity is a function of the intact disulfide molecular length. acs.orgacs.org A key feature in STM images of dihexadecyl disulfide on graphite is the enhanced tunneling current observed over the S-S group compared to the hydrocarbon chain, which appears as bright spots in the images. This contrast allows for the precise location of the disulfide bond within the adsorbed molecule.

The table below summarizes key findings from STM studies on dialkyl disulfide systems:

| Substrate | Adsorption Type | Key STM Observations | Reference(s) |

| Gold (Au(111)) | Dissociative (S-S bond cleavage) | Formation of striped phases with periodicity matching alkanethiolate length. acs.orgresearchgate.net | acs.orgresearchgate.netresearchgate.net |

| Observation of phase-separated domains of different thiolate species for unsymmetrical disulfides. researchgate.netresearchgate.net | |||

| Presence of ordered domains and depressions. acs.org | |||

| Graphite | Non-dissociative (physisorption) | Long-range, well-ordered monolayers with periodicity matching the full disulfide molecule. acs.orgacs.org | researchgate.netacs.orgacs.org |

| Bright spots corresponding to the S-S group due to enhanced tunneling current. | |||

| Parallel orientation of molecules to the graphite surface. researchgate.net |

It is important to note that the interpretation of STM images requires careful consideration, as the observed features represent a convolution of topography and local electronic density of states. utexas.edu The brightness of the sulfur atoms in dihexadecyl disulfide on graphite, for example, is attributed to a larger molecular polarizability and an increase in the local density of states near the Fermi level. researchgate.net

Scanning Electron Microscopy (SEM) is a versatile imaging technique used to obtain information about the external morphology, texture, and chemical composition of a sample. carleton.edumdpi.com It operates by scanning a focused beam of high-energy electrons over a surface, which generates various signals from the interaction of the electrons with the sample. carleton.edumdpi.comnih.gov For morphological analysis, secondary electron detectors are most commonly used as they provide high-resolution images of the surface topography. mdpi.comnih.gov

In the context of dihexadecyl disulfide, SEM is particularly useful for assessing the morphology of nanoparticles that are stabilized or functionalized with this compound or its thiol equivalent, hexadecanethiol. For instance, SEM has been employed to characterize gold nanoparticles (AuNPs) modified with a nanocomposite film containing dihexadecyl phosphate (B84403), a related long-chain compound. mdpi.com Such analyses reveal the surface morphology of the modified electrode, which is crucial for understanding its performance in sensor applications. mdpi.com

SEM has also been used to study the sintering behavior of hexadecylthiol-stabilized gold nanoparticles. researchgate.net By comparing SEM images before and after heating, the morphological changes, such as the agglomeration and fusion of nanoparticles, can be visualized. researchgate.net This provides critical information on the thermal stability of such systems and the role of the organic capping agent. researchgate.net

The capabilities of SEM in nanoparticle characterization are summarized in the table below:

| SEM Application | Information Obtained | Relevance to Dihexadecyl Disulfide Systems | Reference(s) |

| Morphology Assessment | Provides high-resolution images of the size, shape, and surface texture of nanoparticles. carleton.edunih.govacademie-sciences.fr | Characterizing nanoparticles stabilized by dihexadecyl disulfide or its derivatives. | mdpi.comresearchgate.net |

| Sintering Studies | Visualizes changes in nanoparticle morphology upon heating, such as aggregation and fusion. | Assessing the thermal stability of dihexadecyl disulfide-capped nanoparticles. | researchgate.net |

| Compositional Analysis (with EDS) | Can be coupled with Energy Dispersive X-ray Spectroscopy (EDS) to determine the elemental composition of the sample. mdpi.commdpi.com | Confirming the presence of sulfur and other elements in functionalized nanoparticles. | mdpi.com |

Modern SEM instruments can achieve nanometer-scale spatial resolution, making them indispensable for the characterization of nanomaterials. academie-sciences.fr

Thermal Analysis Methods for Understanding Molecular Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for studying the thermal stability, decomposition, and volatility of materials. mdpi.comosti.gov

In studies involving dihexadecyl disulfide, TGA is used to assess its volatility and thermal decomposition behavior, particularly in the context of its role as a capping agent for nanoparticles. Research on the sintering of hexadecylthiol-stabilized gold nanoparticles has shown that upon heating, the surface-bound thiyl ligands are released and form dihexadecyl disulfide. researchgate.net TGA experiments indicate that this resulting dihexadecyl disulfide has a relatively low volatility. researchgate.net This low volatility is a key factor in the sintering process, as it influences the temperature at which the nanoparticles fuse. researchgate.netuow.edu.au

TGA can also be used to quantify the organic content in hybrid materials, such as polymer nanocomposites or functionalized nanoparticles. For example, in the study of modified Ti3C2 nanosheets, TGA was used to determine the amount of organic modifier attached to the surface and to study the thermal decomposition behavior of the resulting nanocomposites. mdpi.com The analysis typically involves heating the sample at a constant rate under an inert (e.g., nitrogen or argon) or reactive (e.g., air) atmosphere and recording the mass loss. mdpi.comosti.gov The resulting TGA curve provides information on decomposition temperatures and the amount of residual material. mdpi.com

The table below summarizes the application of TGA in the study of systems related to dihexadecyl disulfide.

| TGA Application | Key Findings | Relevance to Dihexadecyl Disulfide | Reference(s) |

| Volatility Assessment | Dihexadecyl disulfide, formed from the thermal desorption of hexadecanethiol from gold nanoparticles, exhibits low volatility. | This property affects the sintering temperature of the nanoparticles. | researchgate.netuow.edu.au |

| Decomposition Studies | Provides information on the onset and maximum rate of decomposition temperatures for materials. mdpi.com | Can be used to determine the thermal stability of dihexadecyl disulfide itself or materials containing it. | mdpi.com |

| Quantification of Organic Content | Measures the weight loss associated with the decomposition of organic components in a hybrid material. | Can quantify the amount of dihexadecyl disulfide or related ligands on a nanoparticle surface. | mdpi.com |

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is highly sensitive to the energy changes associated with phase transitions, making it an invaluable tool for characterizing the thermal behavior of materials like dihexadecyl disulfide. wikipedia.orgtechnologynetworks.comnih.govnih.gov

DSC can detect various thermal events, including melting, crystallization, and solid-solid phase transitions. wikipedia.orgresearchgate.net For long-chain molecules like dihexadecyl disulfide, DSC can provide detailed information about the transitions between different crystalline polymorphs and the transition from a solid to a liquid state (melting). The resulting DSC thermogram shows endothermic peaks for processes that absorb heat (like melting) and exothermic peaks for those that release heat (like crystallization). researchgate.netnih.gov

In the context of materials science, DSC has been used to study the thermal behavior of gold nanoparticles capped with ligands similar to dihexadecyl disulfide. uow.edu.au The analysis can reveal the heat flow associated with the sintering of these nanoparticles, which is influenced by the thermal properties of the organic capping layer. uow.edu.au For lipids and surfactants with long alkyl chains, such as dioctadecyldimethylammonium chloride, DSC is used to investigate the gel-to-liquid crystalline phase transition. nih.gov These studies show that the transition temperature (Tm) can be influenced by factors like vesicle curvature and the nature of the counterion. nih.gov

The table below outlines the types of information that can be obtained from DSC analysis of long-chain disulfide systems.

| DSC Measurement | Property Characterized | Significance for Dihexadecyl Disulfide | Reference(s) |

| Melting Temperature (Tm) | The temperature at which the material transitions from a solid to a liquid. wikipedia.org | A fundamental physical property of dihexadecyl disulfide, indicating its thermal stability. | wikipedia.org |

| Enthalpy of Fusion (ΔHfus) | The amount of energy required to melt the sample. | Provides insight into the degree of crystallinity and the strength of intermolecular forces. | technologynetworks.comnih.gov |

| Crystallization Temperature (Tc) | The temperature at which the material crystallizes from the molten state upon cooling. wikipedia.org | Characterizes the solidification behavior of dihexadecyl disulfide. | wikipedia.org |

| Polymorphic Transitions | Endothermic or exothermic peaks corresponding to transitions between different solid crystalline forms. researchgate.net | Reveals the existence of different packing arrangements of dihexadecyl disulfide molecules in the solid state. | researchgate.net |

By analyzing these parameters, DSC provides a comprehensive understanding of the phase behavior and thermal stability of dihexadecyl disulfide and related materials. nih.gov

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in assessing the redox activity of disulfide compounds. These techniques probe the electron transfer processes that are fundamental to the chemical behavior of the disulfide bond.

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. als-japan.com By scanning the potential of an electrode and measuring the resulting current, CV can quickly determine the oxidation and reduction potentials of a compound and provide information on the stability of the products formed during the electrochemical reaction. als-japan.com The process is typically conducted in a three-electrode cell, consisting of a working electrode, a reference electrode, and a counter electrode, all immersed in a solution of the analyte in a suitable electrolyte. google.com For a reversible electrochemical process, the standard redox potential (E⁰) can be estimated from the average of the anodic (Epa) and cathodic (Epc) peak potentials. google.com

In the context of dihexadecyl disulfide, while direct studies are limited, research on related systems provides valuable insights. For instance, a composite film made of acetylene (B1199291) black and dihexadecyl hydrogen phosphate has been used to modify a glassy carbon electrode for the determination of other compounds. dphen1.com In that study, the electrochemical behavior of the modified electrode was investigated using cyclic voltammetry. The composite film, containing the long dihexadecyl alkyl chains, demonstrated significant electrocatalytic activity, enhancing the oxidation peak current and lowering the overpotential of the target analyte. dphen1.com

The electrochemical process for a disulfide (RSSR) generally involves the reduction of the S-S bond to form two thiolates (RS⁻), a process that can be reversed upon oxidation. CV measurements can quantify the potential at which this redox event occurs. The peak potentials observed in a cyclic voltammogram are key descriptors for such systems. researchgate.net For irreversible or quasi-reversible systems, where distinct forward and reverse peaks may not be well-defined, other parameters like inflection-point potentials can provide the best characterization of the redox couple. researchgate.net The study of organo-disulfide redox-active particles confirms that CV can verify the redox behavior, such as the reduction of the disulfide bond. uchicago.edu

Table 1: Parameters in Cyclic Voltammetry for Dihexadecyl Systems

| Parameter | Description | Relevance to Dihexadecyl Disulfide |

|---|---|---|

| Anodic Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. | Indicates the potential required to oxidize the corresponding thiolate back to the disulfide. |

| Cathodic Peak Potential (Epc) | The potential at which the maximum reduction current is observed. | Indicates the potential required to reduce the S-S bond of dihexadecyl disulfide. |

| Standard Redox Potential (E⁰) | Calculated as (Epa + Epc) / 2 for a reversible system. google.com | Provides a fundamental thermodynamic measure of the redox activity of the disulfide/thiolate couple. |

| Scan Rate (v) | The rate at which the potential is swept (e.g., in mV/s). | Affects the peak current and can be used to study reaction kinetics. For adsorption-controlled processes, the peak current is proportional to the scan rate. dphen1.com |

Other Advanced Spectroscopic and Analytical Methods

Beyond electrochemical analysis, a suite of spectroscopic and analytical techniques is essential for a full characterization of dihexadecyl disulfide, from its electronic properties and surface behavior to its molecular identity and role in complex structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an absorption spectroscopy technique that provides information about the electronic transitions within a molecule. ijprajournal.com When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uzh.ch For disulfide compounds, the key chromophore is the S-S bond. The wavelength of maximal absorbance (λmax) for disulfides is highly dependent on the C–S–S–C dihedral angle due to stereoelectronic effects. nih.gov

Aliphatic disulfides like dihexadecyl disulfide are characterized by two main types of electronic transitions in the UV region:

n → σ : This transition involves the excitation of a non-bonding electron (from a lone pair on a sulfur atom) into an antibonding sigma orbital (σ) of the S-S bond. These transitions are typically weak and occur at longer wavelengths.

σ → σ : This transition involves the excitation of an electron from a bonding sigma orbital (σ) to an antibonding sigma orbital (σ) of the S-S bond. These transitions are more intense and occur at shorter wavelengths, often in the far-UV region. osti.gov

Studies on various disulfide compounds have shown that the λmax can vary widely, generally from 250 nm up to 500 nm for strained or cyclic systems. nih.gov For simple, unstrained aliphatic disulfides, the n → σ* transition typically results in a broad, weak absorption band around 250 nm. osti.gov The exact position and intensity of these absorption bands provide a signature for the disulfide bond and can be influenced by the molecular environment. nih.gov

Table 2: Expected Electronic Transitions for Dihexadecyl Disulfide

| Electronic Transition | Orbitals Involved | General Wavelength Region | Characteristics |

|---|---|---|---|

| n → σ | Non-bonding (S lone pair) to S-S antibonding | ~250 nm | Weak intensity, broad absorption band. osti.gov |

| σ → σ | S-S bonding to S-S antibonding | < 200 nm (Far-UV) | High intensity. |

High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Surface Adsorption

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a surface-sensitive technique used to study the vibrational modes of molecules adsorbed on a solid surface. wikipedia.orglew.ro The technique involves directing a beam of low-energy, monochromatic electrons at a surface and analyzing the energy of the scattered electrons. lew.ro The energy lost by the electrons corresponds to the vibrational frequencies of the surface atoms or the adsorbed molecules, providing detailed information about the adsorbate's chemical nature, bonding geometry, and orientation. researchgate.netupmc.fr

HREELS is particularly well-suited for studying the formation of self-assembled monolayers (SAMs). Research on the self-assembly of long-chain disulfides on gold substrates highlights the utility of such surface analytical methods. For instance, studies comparing dioctadecyl disulfide (a longer-chain analog) with shorter-chain disulfides have revealed different assembly behaviors. Dioctadecyl disulfide transitions from a disordered, gauche-rich phase to a crystalline monolayer on gold, a behavior not observed in dihexadecyl disulfide under similar conditions. HREELS would be instrumental in such a study to identify the specific vibrational modes (e.g., C-H stretching, CH₂ scissoring, S-S stretching) and their energy shifts upon adsorption. These vibrational spectra would confirm the molecular orientation (e.g., tilt angle of the alkyl chains) and the nature of the sulfur-gold bond, thereby elucidating the structure of the adsorbed layer.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for the definitive identification and purity assessment of compounds. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of a compound's molecular weight with high precision. mdpi.com For dihexadecyl disulfide, MS would be used to confirm its molecular formula (C₃₂H₆₆S₂) by identifying the molecular ion peak corresponding to its calculated molecular weight.

Furthermore, MS, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for purity assessment. researchgate.net This hyphenated technique separates the main compound from any impurities, such as starting materials (1-hexadecanethiol) or byproducts, before they enter the mass spectrometer. The resulting chromatogram shows peaks for each component, and the mass spectrum of each peak confirms its identity. The purity of the dihexadecyl disulfide sample can be quantified by comparing the area of its chromatographic peak to the total area of all peaks. google.com High-resolution mass spectrometry can further confirm the elemental composition by providing highly accurate mass measurements. researchgate.net

Table 3: Mass Spectrometry Data for Dihexadecyl Disulfide

| Parameter | Information Provided | Expected Value/Result for Dihexadecyl Disulfide |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₃₂H₆₆S₂ |

| Monoisotopic Mass | The exact mass of the molecule calculated using the mass of the most abundant isotope of each element. | 514.4660 g/mol |

| Molecular Ion Peak [M]⁺ | The m/z value corresponding to the intact molecule with one positive charge. | ~514.5 |

| Purity Assessment (via LC-MS) | The relative percentage of the target compound in a sample. | Determined by the relative peak area in the chromatogram. google.com |

Circular Dichroism (CD) Spectroscopy for Self-Assembly Structural Changes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is an exceptionally sensitive technique for investigating the structure of chiral materials and monitoring conformational changes, particularly in the context of molecular self-assembly. rsc.orgfrontiersin.org CD is widely used to determine the secondary structure of proteins and nucleic acids, which are inherently chiral. creative-proteomics.com For instance, α-helical structures show characteristic negative peaks at 222 nm and 208 nm. nih.gov

Supramolecular Architectures and Self Assembly Phenomena Involving Dihexadecyl Disulfide

Formation and Structural Characteristics of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are molecular assemblies that form spontaneously on surfaces. For molecules like dihexadecyl disulfide, the process is driven by the strong affinity of the sulfur headgroup for certain substrates and the van der Waals interactions between the long alkyl chains. uni-tuebingen.deethz.ch

Adsorption Processes on Crystalline and Amorphous Substrates (e.g., Au(111), Graphite)

The adsorption of dialkyl disulfides, such as dihexadecyl disulfide, is highly dependent on the substrate.

On Gold (Au(111)) : The process on a crystalline Au(111) surface is typically dissociative. acs.orgacs.org The sulfur-sulfur (S-S) bond in the dihexadecyl disulfide molecule cleaves upon adsorption, leading to the formation of two hexadecylthiolate (C16H33S-) species chemisorbed onto the gold surface. acs.orgacs.org This process results in a highly ordered and densely packed monolayer. researchgate.net The initial adsorption step involves the binding of the thiol to the metal, which is then followed by the loss of a proton in a two-step process for alkanethiols. researchgate.net For disulfides, this chemisorption is suggested to be faster than for corresponding thiols in the gas phase, as it does not require the breaking of an S-H bond. uni-tuebingen.de

On Graphite (B72142) : In contrast, the adsorption on a graphite surface is nondissociative. acs.orgacs.org The dihexadecyl disulfide molecules remain intact and form a well-ordered, long-range monolayer through physisorption. acs.orgacs.org The ordering is driven by van der Waals forces between the alkyl chains and between the molecules and the graphite surface. acs.org Scanning tunneling microscopy (STM) has shown that these SAMs display a uniform striped pattern related to the molecular length. acs.orgacs.org

Impact of Alkyl Chain Length and Structural Variations on SAM Formation

The length of the alkyl chains is a critical factor in the formation and stability of SAMs.

Intermolecular Interactions : The C16 alkyl chains of dihexadecyl disulfide contribute significantly to the stability and order of the resulting SAM. The van der Waals forces between adjacent long alkyl chains are substantial, promoting a high degree of lateral order and leading to densely packed, stable monolayers. researchgate.netaip.org Longer chains generally result in more ordered and robust films compared to their shorter-chain counterparts because the increased chain-chain interactions overcome thermal disorder. ethz.chresearchgate.netaip.org

Structural Ordering : Studies comparing different alkyl chain lengths show that longer chains lead to more crystalline-like, upright molecular orientations on the substrate. aip.orgnih.gov For instance, short-chain thiols (with two carbon atoms) may adopt a lying-down configuration, whereas longer chains (three or more carbons) tend to stand upright to maximize chain-chain interactions. aip.org This results in thicker and more densely packed films for longer chains. nih.gov The stability of SAMs is shown to increase with the length of the alkyl chain. researchgate.net

| Alkyl Chain Length (Number of Carbons) | Predominant Molecular Orientation | Relative Monolayer Stability | Key Driving Interaction |

|---|---|---|---|

| Short (e.g., C2-C6) | Lying-down or less ordered | Lower | Substrate-molecule interaction |

| Medium (e.g., C10-C12) | Transitioning to upright | Intermediate | Balance of substrate and intermolecular forces |

| Long (e.g., C16-C18) | Upright, highly ordered, crystalline-like | Higher | Intermolecular van der Waals forces |

Ordering, Defects, and Pattern Formation (e.g., Striped Phases) in SAMs

At low surface coverages or during the initial stages of SAM formation, long-chain dialkyl disulfides like dihexadecyl disulfide can form various ordered patterns known as striped phases. acs.orgacs.orgacs.org

Striped Phases : In these phases, the molecules typically lie flat on the substrate surface. acs.orgdoi.org On Au(111), STM studies have observed striped phases formed by C18H37S- moieties after the S-S bond cleavage of the parent disulfide. acs.orgacs.org These patterns exhibit a periodicity that is a function of the molecular length. acs.orgacs.org For alkanethiols on gold, it's often observed that striped phases show corrugation periods twice the length of the molecule due to a head-to-head orientation. researchgate.net With increasing molecular coverage, a phase transition occurs where the molecules lift from a lying-down to a standing-up orientation to form the final dense monolayer. doi.org

Defects : Even in highly ordered SAMs, various types of defects can be present. These include domain boundaries, which separate regions of different molecular packing, and vacancies or pits in the monolayer. The formation of well-ordered structures with large domain sizes can sometimes require specific conditions, such as deposition at elevated temperatures. uni-tuebingen.de

Molecular Recognition and Host-Guest Interactions within Supramolecular Systems

Supramolecular chemistry involves the study of systems based on intermolecular noncovalent bonds. researchgate.net The well-defined surfaces presented by SAMs of dihexadecyl disulfide can be utilized in molecular recognition and host-guest chemistry. While specific studies focusing solely on dihexadecyl disulfide are limited, the principles can be inferred from related systems.

The highly ordered and hydrophobic surface formed by the hexadecyl chains can act as a host environment for the selective binding of guest molecules from a solution or gas phase. The disulfide bond itself can be a site for specific interactions, particularly in systems where redox chemistry is employed. Dynamic combinatorial library (DCL) systems, for example, can utilize thiol-disulfide conversions to generate different molecular assemblies over time. mdpi.com The formation of host-guest complexes is a key principle in building functional supramolecular systems, where a host molecule can selectively bind a specific guest. nankai.edu.cn

Assembly of Nanostructures and Colloidal Systems

Beyond two-dimensional surfaces, dihexadecyl disulfide can participate in the formation of three-dimensional nanostructures in solution.

Formation of Spherical Nanostructures and Micellar Aggregates

Amphiphilic molecules, which possess both hydrophobic and hydrophilic parts, can self-assemble in solution to form aggregates like micelles. nih.govmpg.de While dihexadecyl disulfide is primarily hydrophobic, the disulfide headgroup provides a degree of polarity that can facilitate aggregation in certain solvent systems.

Influence of Disulfide Bonds on Self-Assembled Nanostructure Stability and Morphology

Disulfide bonds are known to be crucial for the formation and stabilization of the three-dimensional structures of proteins. metwarebio.com They contribute significantly to maintaining the correct folding and conformational stability of proteins, particularly those existing in extracellular environments. metwarebio.com This stabilizing effect is not universal; the influence of a disulfide bond is highly context-dependent, capable of increasing or, in some cases, slightly decreasing the mechanical stability of a structure depending on its specific location and the surrounding molecular topology. nih.govnih.gov

In synthetic self-assembled systems involving amphiphiles like dihexadecyl disulfide, the disulfide bond often functions as a cross-linker. For instance, in micellar structures formed from similar disulfide-containing molecules, the oxidation of precursor thiol groups to form disulfide bonds within the core of the micelles significantly enhances their structural stability. nih.gov This cross-linking lowers the critical micelle concentration and makes the assemblies more robust against disruptive environmental conditions. nih.gov The disulfide linkage can play an essential role in balancing the various intermolecular forces at play, which is critical for controlling and promoting the self-assembly process into stable nanomedicines or other functional materials. jst.go.jp

The stability conferred by the disulfide bond is often designed to be reversible. These bonds can be cleaved under specific reducing conditions, such as the high glutathione (B108866) (GSH) concentrations found within tumor cells. jst.go.jp This redox-responsiveness allows for the construction of "smart" nanostructures that are stable under normal physiological conditions but can be selectively disassembled to release an encapsulated payload at a target site. nih.govthno.org The morphology of these assemblies is also guided by the disulfide bond. The bond's specific stereochemistry, which favors a gauche conformation, and its role as a covalent linker between the two alkyl chains impose constraints that direct the packing of the molecules into well-defined shapes, such as spheres or lamellar sheets. jst.go.jp

Research on the self-assembly of dioctadecyl disulfide (a close structural analog) on gold surfaces reveals that the disulfide bond can undergo cleavage upon adsorption, leading to the formation of highly ordered self-assembled monolayers (SAMs) of chemisorbed octadecyl thiolate. acs.orgacs.org This process results in distinct striped-phase morphologies on the surface. acs.orgacs.org In contrast, on less reactive surfaces like graphite, the disulfide bond remains intact, and the molecules physisorb to form different, long-range ordered patterns. acs.orgacs.org This demonstrates that the ultimate stability and morphology of the nanostructure are a result of the interplay between the inherent properties of the disulfide bond and the external environment.

| Feature | Influence of Disulfide Bond | Research Finding |

| Structural Stability | Increases stability by acting as a covalent cross-linker within the assembled nanostructure. | Cross-linking in micelles reduces the critical micelle concentration and enhances stability in physiological conditions. nih.gov |